molecular formula C6H6BF2NO2 B2590260 (2-(Difluoromethyl)pyridin-4-yl)boronic acid CAS No. 1571135-77-7

(2-(Difluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B2590260
CAS No.: 1571135-77-7
M. Wt: 172.93
InChI Key: PNRZIRAJNBYBRN-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the chemical formula C6H6BF2NO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both boronic acid and difluoromethyl groups in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from reactions involving this compound include various substituted pyridines, boronic esters, and difluoromethylated compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2-(Difluoromethyl)pyridin-4-yl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and difluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The difluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, contributing to their biological activity .

Properties

IUPAC Name

[2-(difluoromethyl)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRZIRAJNBYBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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